molecular formula C17H15N5O4S B2760839 2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid CAS No. 878698-93-2

2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid

Cat. No.: B2760839
CAS No.: 878698-93-2
M. Wt: 385.4
InChI Key: OQLQHNWMPLIQTN-UHFFFAOYSA-N
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Description

2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is a complex organic compound featuring a tetrazole ring, a methoxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol to form the thioether linkage.

    Amidation: The resulting thioether is further reacted with 2-bromoacetamide to introduce the acetamido group.

    Benzoic Acid Derivative Formation: Finally, the compound is synthesized by coupling the acetamido-thioether intermediate with a benzoic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the nitro groups if present in derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether might yield a sulfoxide or sulfone, while nitration of the aromatic ring would introduce nitro groups.

Scientific Research Applications

2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.

    Biological Studies: The compound can be used to investigate biological pathways and molecular interactions, particularly those involving tetrazole derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to inhibit enzyme activity or modulate receptor function. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid
  • 2-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid

Uniqueness

Compared to similar compounds, 2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its biological activity and binding properties. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for targeted therapeutic applications.

Properties

IUPAC Name

2-[[2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4S/c1-26-12-6-4-5-11(9-12)22-17(19-20-21-22)27-10-15(23)18-14-8-3-2-7-13(14)16(24)25/h2-9H,10H2,1H3,(H,18,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLQHNWMPLIQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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